4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}phenylboronic acid
- (S)-2-((Tert-butoxy)carbonyl)amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}methylbenzoic acid
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions. The Boc group provides a versatile protecting strategy, making it valuable in multi-step synthesis processes.
Properties
Molecular Formula |
C11H20FNO4 |
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Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-fluoro-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-11(4,5)6-7(12)8(14)15/h7H,6H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
JHYIHEBULJWGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(C(=O)O)F |
Origin of Product |
United States |
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